1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 941884-71-5, BI81658) is a pyridine-3-carboxamide derivative characterized by a 2-chlorophenylmethyl group at position 1 and a 4-methoxyphenyl carboxamide substituent at position 2. Its molecular formula is C₂₀H₁₃Cl₂N₃O₂ (MW: 398.24 g/mol).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-17-9-7-16(8-10-17)22-20(25)15-6-11-19(24)23(13-15)12-14-4-2-3-5-18(14)21/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCMIZJGQHMCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s uniqueness lies in its ortho-chlorophenylmethyl and para-methoxyphenyl groups. These substituents influence steric interactions, electronic properties, and solubility, differentiating it from analogs. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
The 4-methoxy group in BI81658 increases hydrophilicity versus the 3-methylphenyl in G843-0562 , which may affect membrane permeability.
Carboxamide Modifications: Replacing the 4-methoxyphenyl with a dimethylaminoethyl group () introduces basicity, altering pharmacokinetics (e.g., solubility, plasma protein binding). The cyclopropylcarbamoyl group in ’s Compound 8 enhances rigidity, possibly improving proteasome inhibition efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
